molecular formula C10H19NO4S B576943 L-10-Camphorsulfonic acid ammonium salt CAS No. 13867-85-1

L-10-Camphorsulfonic acid ammonium salt

Cat. No. B576943
CAS RN: 13867-85-1
M. Wt: 249.325
InChI Key: JTMZBRWRXFAITF-YZUKSGEXSA-N
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Description

L-10-Camphorsulfonic acid ammonium salt, also known as (1S)-(+)-10-Camphorsulfonic acid ammonium salt, is an organosulfur compound . It is a colorless solid at room temperature and is soluble in water and a wide variety of organic substances . It has an empirical formula of C10H16O4S · H3N and a molecular weight of 249.33 .


Synthesis Analysis

L-10-Camphorsulfonic acid ammonium salt can be prepared by sulfonation of camphor with sulfuric acid and acetic anhydride . Although this reaction is a sulfonation of an unactivated methyl group, the actual mechanism is believed to involve a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function .


Molecular Structure Analysis

The molecular structure of L-10-Camphorsulfonic acid ammonium salt is based on the camphor backbone, which is a bicyclic structure . The compound contains a sulfonic acid group attached to the camphor molecule, and an ammonium ion is associated with the sulfonic acid group .


Chemical Reactions Analysis

L-10-Camphorsulfonic acid ammonium salt may be used as an ion-pair reagent to enhance the ability of supercritical carbon dioxide to extract polar compounds in supercritical fluid extraction (SFE) process . It can also be used in the synthesis of (-)-quadrone .


Physical And Chemical Properties Analysis

L-10-Camphorsulfonic acid ammonium salt is a very slightly yellow solid . It is hygroscopic, meaning it absorbs moisture from the air . It is stable under normal conditions but reacts with strong oxidizing agents and strong bases .

Safety and Hazards

L-10-Camphorsulfonic acid ammonium salt may cause eye and skin irritation, and may cause respiratory and digestive tract irritation . It is recommended to avoid breathing its dust and to avoid contact with skin and eyes . In case of contact, it is advised to flush the affected area with plenty of water and seek medical aid .

Future Directions

L-10-Camphorsulfonic acid ammonium salt has potential applications in various fields. For example, it can be used as a standard reference material for calibrating the circular dichroism scale on any J-Series CD spectrometer . It may also be used in the synthesis of other compounds, such as (-)-quadrone .

properties

IUPAC Name

azane;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4S.H3N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);1H3/t7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMZBRWRXFAITF-YZUKSGEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-10-Camphorsulfonic acid ammonium salt

CAS RN

14888-09-6
Record name Ammonium camphorsulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14888-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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